2-Iodo-3-pyridinyl acetate
Overview
Description
2-Iodo-3-pyridinyl acetate is an organic compound with the molecular formula C7H6INO2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of an iodine atom and an acetate group in the pyridine ring makes this compound a valuable intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
Pyridine derivatives are known to interact with a wide range of biological targets, contributing to their broad spectrum of biological activity .
Mode of Action
Pyridine derivatives are known to participate in various chemical reactions, including suzuki–miyaura (sm) cross-coupling . In this reaction, the pyridine derivative interacts with a metal catalyst, leading to the formation of new carbon-carbon bonds .
Biochemical Pathways
Pyridine derivatives are known to be involved in a wide range of biochemical processes .
Result of Action
Pyridine derivatives are known to have a broad spectrum of biological activity, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .
Action Environment
The success of the sm cross-coupling reaction, in which pyridine derivatives participate, is known to originate from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-pyridinyl acetate typically involves the iodination of 3-pyridinol followed by acetylation. One common method is the reaction of 3-pyridinol with iodine in the presence of a base such as potassium carbonate to form 2-iodo-3-pyridinol. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3-pyridinyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Oxidation: Products include pyridine oxides.
Reduction: Products include deiodinated pyridines.
Scientific Research Applications
2-Iodo-3-pyridinyl acetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting specific receptors.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-4-pyridinyl acetate
- 2-Iodo-5-pyridinyl acetate
- 2-Iodo-6-pyridinyl acetate
Uniqueness
2-Iodo-3-pyridinyl acetate is unique due to the specific position of the iodine atom and acetate group on the pyridine ring. This unique positioning allows for distinct reactivity and interaction with other molecules, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
(2-iodopyridin-3-yl) acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-5(10)11-6-3-2-4-9-7(6)8/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJXPYWAUJHPOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(N=CC=C1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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